molecular formula C21H29N5O2S B11256157 3-(4-(Mesitylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

3-(4-(Mesitylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B11256157
M. Wt: 415.6 g/mol
InChI Key: JDCGLLREXKMNFQ-UHFFFAOYSA-N
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Description

3-(PYRROLIDIN-1-YL)-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine core substituted with pyrrolidinyl and piperazinyl groups, which are further modified with a trimethylbenzenesulfonyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PYRROLIDIN-1-YL)-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the pyrrolidinyl and piperazinyl groups. The final step involves the sulfonylation of the piperazinyl group with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(PYRROLIDIN-1-YL)-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove specific functional groups or reduce the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(PYRROLIDIN-1-YL)-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(PYRROLIDIN-1-YL)-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(PYRROLIDIN-1-YL)-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H29N5O2S

Molecular Weight

415.6 g/mol

IUPAC Name

3-pyrrolidin-1-yl-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine

InChI

InChI=1S/C21H29N5O2S/c1-16-14-17(2)21(18(3)15-16)29(27,28)26-12-10-25(11-13-26)20-7-6-19(22-23-20)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13H2,1-3H3

InChI Key

JDCGLLREXKMNFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4)C

Origin of Product

United States

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